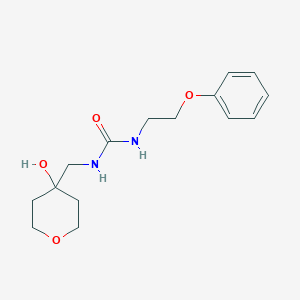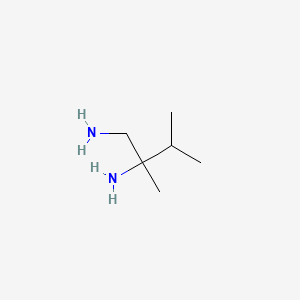
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(2-phenoxyethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as HPU-1 and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Urease Inhibitors and Applications
Urease Inhibitors as Potential Drugs for Gastric and Urinary Tract Infections This review discusses the significance of urease inhibitors, including urea derivatives, in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite limited clinical use due to side effects, these inhibitors, particularly those derived from natural products, hold potential for alternative therapies. The study underscores the need for further exploration of urease inhibition in medical applications (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
Urea Biosensors A Comprehensive Review
This paper provides an in-depth analysis of advancements in biosensors for detecting and quantifying urea concentration. Utilizing urease as a bioreceptor element, these biosensors have significant implications in diagnosing and managing diseases related to abnormal urea levels, as well as applications in agriculture and food preservation. The review emphasizes the role of nanomaterials and conducting polymers in enhancing sensor performance, highlighting the interdisciplinary nature of urea biosensor research (Botewad et al., 2021).
Ureas in Drug Design
Ureas Applications in Drug Design
Ureas play a crucial role in drug design due to their unique hydrogen bonding capabilities, influencing the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This review illustrates the versatility of urea derivatives in modulating biological targets, confirming their importance in medicinal chemistry and encouraging their use as a structural motif (Jagtap et al., 2017).
Urea Metabolism in Agriculture
Urea Metabolism and Regulation by Rumen Bacterial Urease in Ruminants Focusing on agriculture, this review explores the use of urea as a non-protein nitrogen source in ruminant diets, emphasizing the enzymatic hydrolysis of urea by rumen bacterial urease. The efficient utilization of urea supports microbial protein synthesis, demonstrating the agricultural importance of understanding urea metabolism and its regulation in ruminants (Jin et al., 2018).
Propiedades
IUPAC Name |
1-[(4-hydroxyoxan-4-yl)methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c18-14(17-12-15(19)6-9-20-10-7-15)16-8-11-21-13-4-2-1-3-5-13/h1-5,19H,6-12H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZJXJPURXOYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCOC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2636250.png)
![ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2636253.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2636254.png)

![4-(4-fluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2636257.png)

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbenzenecarboxamide](/img/structure/B2636260.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636264.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2636266.png)
![(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine](/img/structure/B2636268.png)
